N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide
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Overview
Description
N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide is a complex organic compound featuring a tetrahydrothiopyran ring, a methoxy group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide typically involves multiple steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved by hydrogenation of dihydropyran derivatives using catalysts like Raney nickel.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Phenylbutanamide Moiety: This step involves the formation of an amide bond, typically through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: Modulation of signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-thiophenecarboxamide .
- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide .
Uniqueness
N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide stands out due to its unique combination of a tetrahydrothiopyran ring and a phenylbutanamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-3-15(14-7-5-4-6-8-14)16(19)18-13-17(20-2)9-11-21-12-10-17/h4-8,15H,3,9-13H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHOLVBIECDAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2(CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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